Dde-tyr-ol

Description

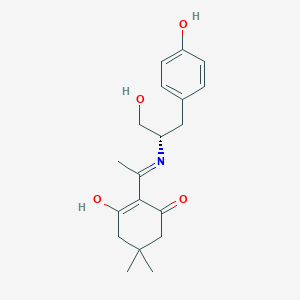

Dde-L-tyr-ol (N-α-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-tyrosinol) is an organic compound with the molecular formula C₁₉H₂₅NO₄ and a molecular weight of 331.41 g/mol . Structurally, it combines a tyrosine-derived backbone with the 4,4-dimethyl-2,6-dioxocyclohexylidene (Dde) protecting group, which is widely used in peptide synthesis to shield amine functionalities during sequential reactions . The compound’s structure includes a phenolic hydroxyl group from the tyrosine moiety and a diketone-containing cyclohexylidene group, making it both polar and reactive under specific conditions.

Its synthesis likely involves coupling tyrosine derivatives with the Dde group, a process common in solid-phase peptide synthesis (SPPS).

Properties

Molecular Formula |

C19H25NO4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C19H25NO4/c1-12(18-16(23)9-19(2,3)10-17(18)24)20-14(11-21)8-13-4-6-15(22)7-5-13/h4-7,14,21-23H,8-11H2,1-3H3/t14-/m0/s1 |

InChI Key |

URCJYGGBXYXQKF-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=N[C@@H](CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O |

Canonical SMILES |

CC(=NC(CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde-tyr-ol can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of tyrosine using a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. This is followed by the reduction of the carboxyl group to form the corresponding alcohol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a solid support and then cleaved from the resin under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Dde-tyr-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to Dde-tyr-ol

This compound, chemically known as 4-(2,5-dimethoxyphenyl)-2-hydroxyphenylmethanol, is a phenolic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores the applications of this compound, focusing on its role in organic synthesis, medicinal chemistry, and its interactions with biological systems.

Structural Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tyrosol | Simple phenolic structure with one hydroxyl group | Strong antioxidant properties |

| Resveratrol | Multiple hydroxyl groups on aromatic rings | Significant anti-inflammatory effects |

| Quercetin | Flavonoid structure with multiple phenolic groups | Broad-spectrum antioxidant properties |

This compound's specific arrangement of functional groups distinguishes it from these compounds, particularly in its potential dual role as both an antioxidant and antimicrobial agent .

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals. The compound can be utilized in:

- Synthesis of biologically active compounds : this compound can be modified to create derivatives with enhanced pharmacological properties.

- Building block for drug development : Its structural features allow for the design of novel therapeutic agents targeting specific diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities that make it of interest in pharmacology:

- Antioxidant Activity : The compound is known for its ability to scavenge free radicals, which can contribute to cellular damage and aging.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent.

- Enzyme Interactions : Interaction studies have shown that this compound may influence the activity of enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling processes.

Case Studies

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting its potential use in formulations aimed at reducing oxidative damage.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against several pathogenic strains, including Staphylococcus aureus and Escherichia coli, highlighting its applicability in developing new antimicrobial agents.

- Metabolic Pathway Modulation : Research involving enzyme kinetics indicated that this compound could modulate the activity of key metabolic enzymes, which may lead to novel approaches in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of Dde-tyr-ol involves its role as a protecting group in peptide synthesis. The Dde group protects the amino group of tyrosine during the synthesis process and can be selectively removed under mild conditions using hydrazine in dimethylformamide (DMF). This allows for the site-specific modification of peptides without affecting other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dde-L-tyr-ol, we compare it with structurally or functionally related compounds, focusing on molecular features, stability, and applications.

Table 1: Comparison of Dde-L-tyr-ol with Selected Analogs

Key Insights

Protecting Group Stability :

- The Dde group in Dde-L-tyr-ol is selectively removed using hydrazine, offering orthogonal protection compared to Fmoc (acid-sensitive) or Boc (base-sensitive) groups. This makes Dde-L-tyr-ol advantageous in multi-step syntheses requiring sequential deprotection .

- Unlike Fmoc/Boc-protected tyrosine, Dde-L-tyr-ol lacks a carboxylic acid (–COOH), limiting its direct use in standard SPPS but enabling specialized applications in branched peptide architectures.

Functional Analogues: Dde-OH, the precursor to the Dde group, shares the reactive diketone moiety but lacks the tyrosine backbone. This highlights Dde-L-tyr-ol’s role as a hybrid molecule combining amino acid reactivity with specialized protection . Compounds like Roxithromycin Impurity D (listed in ) are functionally unrelated, emphasizing Dde-L-tyr-ol’s niche in peptide chemistry versus pharmaceuticals .

Research Findings

- A study on diol biosynthesis () indirectly supports the utility of diketone-containing compounds like Dde-L-tyr-ol in redox-driven synthetic pathways. However, direct evidence linking Dde-L-tyr-ol to this work is absent .

Biological Activity

Dde-tyr-ol, a derivative of tyrosine, has garnered attention in recent years for its potential biological activities. This article examines the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Dde (N^α-(2,4-dimethoxybenzyl)-L-tyrosine) moiety attached to a tyrosine backbone. This modification is believed to enhance the compound's stability and bioactivity compared to unmodified tyrosine.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter levels is a key area of interest.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Neuroprotective | Modulation of neurotransmitter levels | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups. This suggests potential therapeutic applications in neurodegenerative disorders.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited inhibitory effects on the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent.

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for neurodegenerative diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.